molecular formula C8H9ClF2N2O B2632897 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride CAS No. 2225147-46-4

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride

Cat. No.: B2632897
CAS No.: 2225147-46-4
M. Wt: 222.62
InChI Key: DGKDTBIJINGLQV-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H8F2N2O·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylacetic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)acetic acid
  • 2-(2,6-Difluorophenyl)acetohydrazide
  • 2-(2,6-Difluorophenyl)acetohydrazone

Uniqueness

2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

IUPAC Name

2-(2,6-difluorophenyl)acetohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-3-7(10)5(6)4-8(13)12-11;/h1-3H,4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDTBIJINGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)NN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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